molecular formula C11H14O4 B8749414 Methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Cat. No.: B8749414
M. Wt: 210.23 g/mol
InChI Key: DRDPVLHCRHQIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

InChI

InChI=1S/C11H14O4/c1-14-10(11(13)15-2)7-8-3-5-9(12)6-4-8/h3-6,10,12H,7H2,1-2H3

InChI Key

DRDPVLHCRHQIKR-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 2-diazo-3-(4-hydroxyphenyl)propanoate (cf Tetrahedron Lett., 1971, 4495) (8.58 g) in methanol (120 mL) was added over 10 minutes to a mixture of rhodium (II) acetate dimer (0.18 g) in methanol (50 mL) at room temperature under a nitrogen atmosphere. The resulting mixture was heated at reflux for 5 hrs, allowed to stand at room temperature for 15 hrs, then concentrated in vacuo. The residue was dissolved in ethyl acetate (500 mL), washed with water (3×300 mL) and brine (500 mL), dried (MgSO4) and evaporated. The resulting gum was chromatographed on silica gel with a gradient of 4% ethyl acetate to 6% ethyl acetate in dichloromethane as eluent to afford the title compound. mp 61°-3° C.
Name
methyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Benzyloxyphenyl)-2-methoxypropanoic acid methyl ester (1.91 g; 6.36 mmole) was hydrogenated in methanol (30 ml) using Pd/C (5%, wet, 0.9 g) as catalyst. The mixture was filtered through celite and the filtrate was evaporated in vacuo to give 1.16 g (yield 87%) of 3-(4-hydroxyphenyl)-2-methoxypropanoic acid methyl ester.
Name
3-(4-Benzyloxyphenyl)-2-methoxypropanoic acid methyl ester
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 g
Type
catalyst
Reaction Step Three

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